

2-Methyloctane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640

[Get Quote](#)

Technical Guide: 2-Methyloctane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties of **2-methyloctane**, along with a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

The quantitative data for **2-methyloctane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	3221-61-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₂₀	[1] [2] [5] [6]
Molecular Weight	128.26 g/mol	[1] [2] [3] [7]
IUPAC Name	2-methyloctane	[5]
Appearance	Colorless liquid	[6]
Boiling Point	143.2 °C at 760 mmHg	
Melting Point	-80.1 °C	
Density	0.718 g/mL	[6]

Experimental Protocols

While various synthetic routes can be devised for **2-methyloctane**, such as through Grignard reactions or other alkylation methods, this guide will focus on a common and crucial aspect of its handling in a research setting: its analysis and quantification. The following is a detailed methodology for the analysis of **2-methyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

Protocol: Quantitative Analysis of 2-Methyloctane by GC-MS

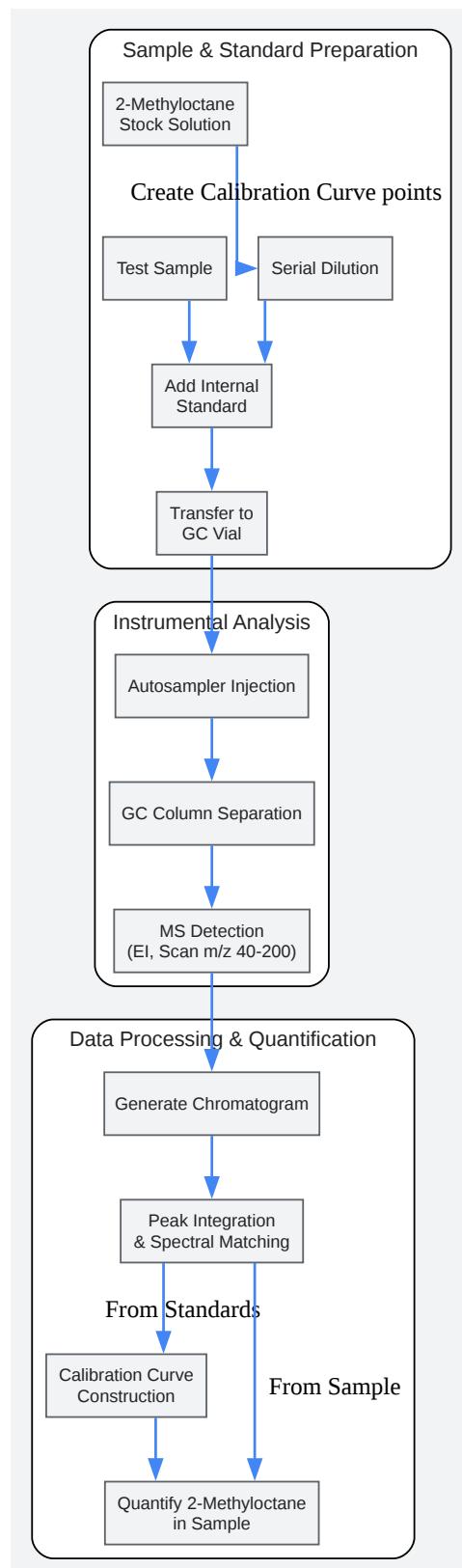
Objective: To identify and quantify **2-methyloctane** in a given sample. This protocol is applicable for purity assessment, reaction monitoring, or as a reference standard in complex mixtures.

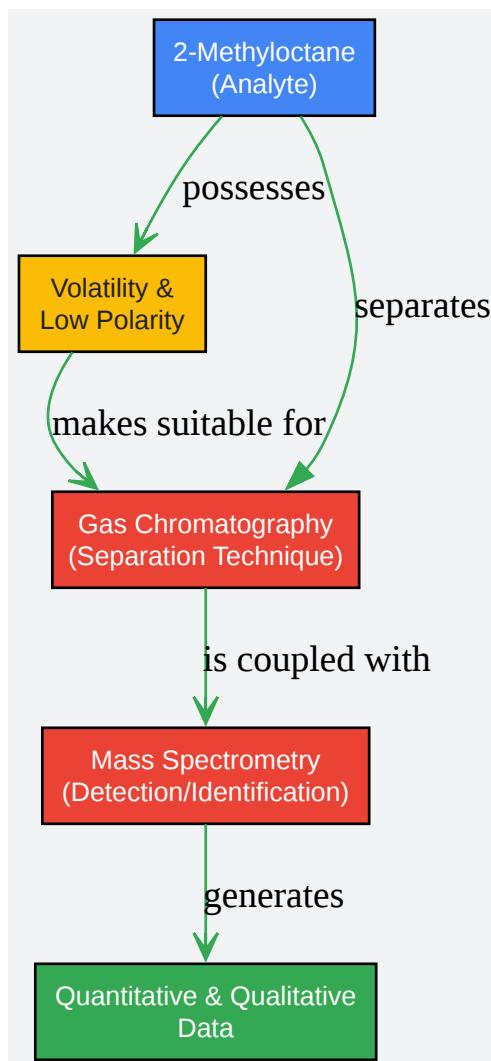
Materials:

- Sample: A solution containing or suspected to contain **2-methyloctane**.
- Solvent: High-purity hexane or pentane (GC grade).

- Internal Standard (IS): A non-interfering compound with similar chemical properties, e.g., nonane or a deuterated alkane.
- Equipment:
 - Gas Chromatograph with Mass Spectrometric detector (GC-MS).
 - GC column suitable for volatile, non-polar compounds (e.g., a DB-1 or HP-5ms capillary column).
 - Autosampler vials (2 mL) with caps and septa.
 - Microsyringes for sample and standard preparation.
 - Volumetric flasks and pipettes.

Procedure:


- Standard Preparation:
 - Prepare a stock solution of **2-methyloctane** at a concentration of 1000 µg/mL in hexane.
 - From the stock solution, create a series of calibration standards by serial dilution, with concentrations ranging from 1 µg/mL to 100 µg/mL.
 - Spike each calibration standard and the samples to be analyzed with the internal standard at a constant, known concentration.
- Sample Preparation:
 - If the sample is a liquid, dilute a known volume or weight in hexane to bring the expected concentration of **2-methyloctane** within the calibration range.
 - If the sample is a solid or a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.
- GC-MS Instrument Setup:


- Inlet Temperature: 250 °C
- Injection Mode: Split (with a split ratio of 50:1, adjustable based on concentration).
- Injection Volume: 1 μ L.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold at 150 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-200.

- Data Acquisition and Analysis:
 - Inject the prepared standards and samples.
 - Identify the peak corresponding to **2-methyloctane** based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of **2-methyloctane** will show characteristic fragmentation patterns for branched alkanes.
 - Generate a calibration curve by plotting the ratio of the peak area of **2-methyloctane** to the peak area of the internal standard against the concentration of the calibration standards.
 - Quantify the amount of **2-methyloctane** in the samples by using the regression equation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of **2-methyloctane**.

[Click to download full resolution via product page](#)*Workflow for the GC-MS analysis of **2-Methyloctane**.*

[Click to download full resolution via product page](#)

*Logical relationship between **2-Methyloctane**'s properties and its analytical method.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Devise two syntheses to prepare 2-methyloctane using reagents containing .. [askfilo.com]
- 2. chegg.com [chegg.com]

- 3. Solved Devise a synthesis of 2-methyloctane using one of the | Chegg.com [chegg.com]
- 4. Solved Devise a synthesis of 2 methyloctane using one of the | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Devise a synthesis of 2-methyloctane using one of the | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Methyloctane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294640#2-methyloctane-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com